molecular formula C9H7FN2O2 B1441091 Methyl 6-fluoro-1H-indazole-3-carboxylate CAS No. 885279-26-5

Methyl 6-fluoro-1H-indazole-3-carboxylate

Cat. No. B1441091
CAS RN: 885279-26-5
M. Wt: 194.16 g/mol
InChI Key: SENDDNMBMSOQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-fluoro-1H-indazole-3-carboxylate” is a chemical compound used in organic synthesis . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-1H-indazole-3-carboxylate” is characterized by the presence of a fluorine atom at the 6th position of the indazole ring .


Chemical Reactions Analysis

Indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, can undergo various chemical reactions. For instance, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, leading to a wide variety of 1H-indazoles .

Scientific Research Applications

Anticancer Research

Methyl 6-fluoro-1H-indazole-3-carboxylate: is utilized in the synthesis of compounds with potential anticancer properties . Researchers design and synthesize indazole derivatives to evaluate their inhibitory activities against various human cancer cell lines, such as lung, leukemia, prostate, and hepatoma cells. These compounds are assessed for their ability to induce apoptosis and affect the cell cycle, which is crucial for developing new cancer therapies.

Anti-Inflammatory and Analgesic Applications

Indazole derivatives, including Methyl 6-fluoro-1H-indazole-3-carboxylate , have been synthesized and tested for their anti-inflammatory and analgesic activities . These compounds are evaluated in vivo using models like Freund’s adjuvant-induced arthritis and carrageenan-induced edema to determine their potential as new therapeutic agents for inflammatory conditions.

Antimicrobial and Antiviral Activities

The indazole nucleus, which is part of Methyl 6-fluoro-1H-indazole-3-carboxylate , is known for its broad spectrum of biological activities, including antimicrobial and antiviral effects . This makes it a valuable scaffold for the development of new drugs targeting infectious diseases.

Pharmacological Studies

In pharmacology, Methyl 6-fluoro-1H-indazole-3-carboxylate serves as a building block for creating various pharmacologically active molecules . Its role in drug design is pivotal due to its structural significance in many marketed drugs and clinical candidates.

Organic Synthesis

This compound is also significant in organic synthesis, where it is used to create a variety of indazole derivatives through reactions like transition metal-catalyzed processes and reductive cyclization . These synthetic routes are essential for producing compounds with desired biological activities.

Chemical Engineering

In the field of chemical engineering, Methyl 6-fluoro-1H-indazole-3-carboxylate is involved in process development and safety assessments . Its handling, storage, and disposal must adhere to strict safety protocols to prevent any hazards associated with its use in laboratory settings.

Mechanism of Action

Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

“Methyl 6-fluoro-1H-indazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, are drawing more and more attention in medicinal chemistry, particularly as kinase inhibitors . Thus, much effort is being spent to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

methyl 6-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENDDNMBMSOQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696367
Record name Methyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-1H-indazole-3-carboxylate

CAS RN

885279-26-5
Record name Methyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluoro-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-fluoro-1H-indazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-fluoro-1H-indazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-fluoro-1H-indazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-fluoro-1H-indazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-fluoro-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.